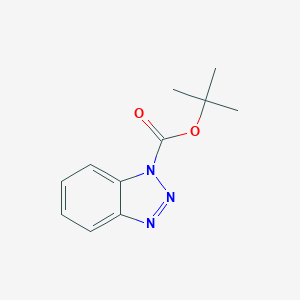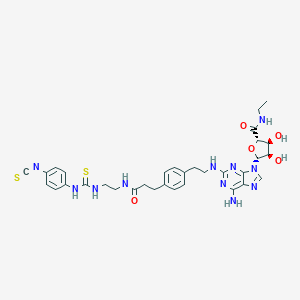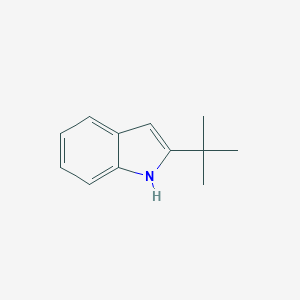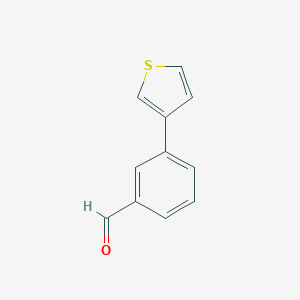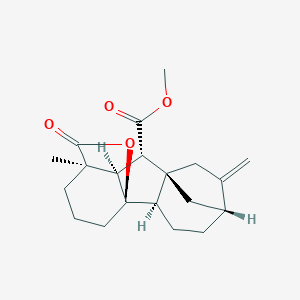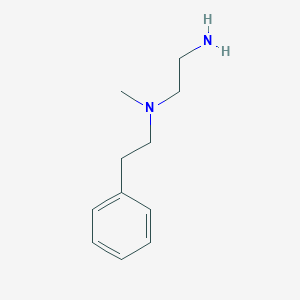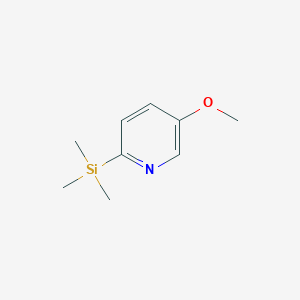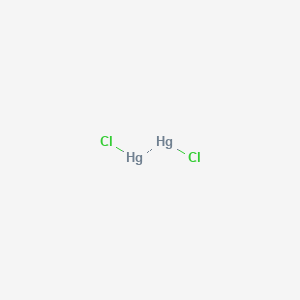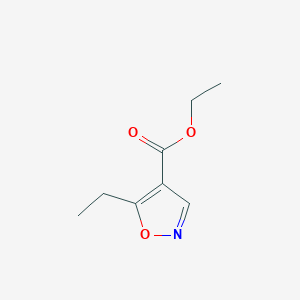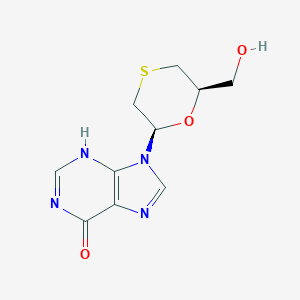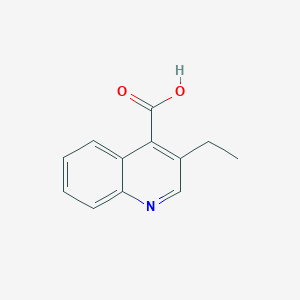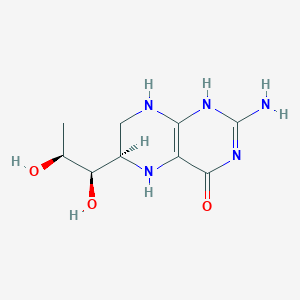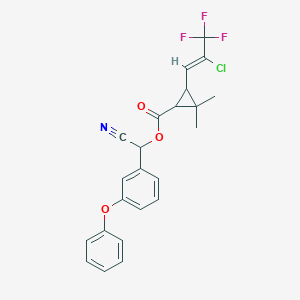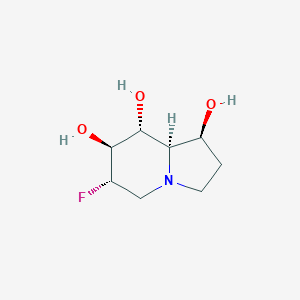
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a derivative of indolizidine, a natural alkaloid found in various plant species.
Mecanismo De Acción
The mechanism of action of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has several biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines, which are known to play a role in the development of various diseases. Additionally, it has also been found to increase the production of certain antioxidants, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- in lab experiments is its high purity and stability, which makes it easier to work with. Additionally, its potential applications in various fields make it a promising compound for further research. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the research of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further research can be conducted to better understand the compound's mechanism of action and its potential applications in various fields. Finally, studies can be conducted to determine the compound's safety and efficacy in human trials, which can pave the way for its use in medicine.
Métodos De Síntesis
The synthesis of 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- can be achieved through several methods, including chemical and enzymatic synthesis. The chemical synthesis involves the reaction of indolizidine with fluorine, followed by hydrogenation to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between indolizidine and fluorine.
Aplicaciones Científicas De Investigación
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propiedades
Número CAS |
131635-62-6 |
|---|---|
Nombre del producto |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Fórmula molecular |
C8H14FNO3 |
Peso molecular |
191.2 g/mol |
Nombre IUPAC |
(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol |
InChI |
InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
Clave InChI |
JOYRDAUHIQFEBO-TVNFTVLESA-N |
SMILES isomérico |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)F |
SMILES canónico |
C1CN2CC(C(C(C2C1O)O)O)F |
Sinónimos |
1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



